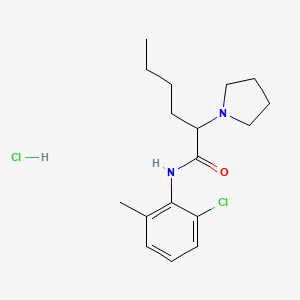
1-(1-Hydroxypropan-2-yloxy)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Hydroxypropan-2-yloxy)propan-2-one is a chemical compound with the molecular formula C₆H₁₄O₃. . This compound is part of the diol and ether chemical classes, and it is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(1-Hydroxypropan-2-yloxy)propan-2-one can be synthesized through the reaction of propylene oxide with propylene glycol under controlled conditions. The reaction typically involves the use of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where propylene oxide and propylene glycol are mixed in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Hydroxypropan-2-yloxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ethers and esters.
Aplicaciones Científicas De Investigación
1-(1-Hydroxypropan-2-yloxy)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological buffers and as a stabilizer for enzymes.
Medicine: Utilized in the formulation of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Applied in the production of polymers, resins, and coatings.
Mecanismo De Acción
The mechanism of action of 1-(1-Hydroxypropan-2-yloxy)propan-2-one involves its interaction with various molecular targets and pathways. In biological systems, it can act as a stabilizer for enzymes by forming hydrogen bonds with the active sites, thereby enhancing their stability and activity. In chemical reactions, it serves as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of desired products .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Hydroxypropan-2-yloxy)propan-1-ol: Similar in structure but differs in the position of the hydroxyl group.
2-(1-Hydroxypropan-2-yloxy)propanoic acid: Contains an additional carboxyl group, making it more acidic.
2-Propanone, 1-hydroxy-: A simpler compound with fewer hydroxyl groups.
Uniqueness
1-(1-Hydroxypropan-2-yloxy)propan-2-one is unique due to its dual functionality as both a diol and an ether. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Propiedades
Fórmula molecular |
C6H12O3 |
|---|---|
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
1-(1-hydroxypropan-2-yloxy)propan-2-one |
InChI |
InChI=1S/C6H12O3/c1-5(8)4-9-6(2)3-7/h6-7H,3-4H2,1-2H3 |
Clave InChI |
UKMDZQOVHHHBMS-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)OCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


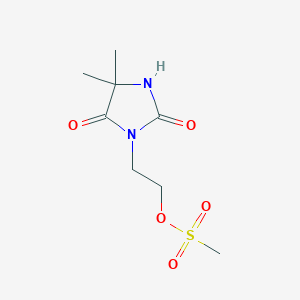
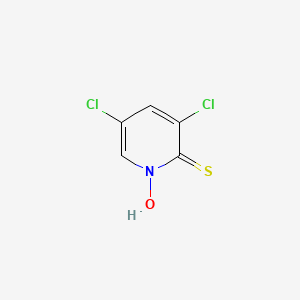



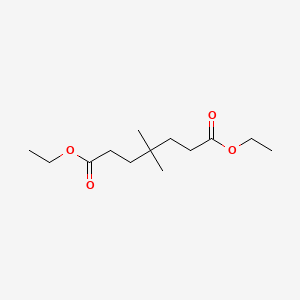

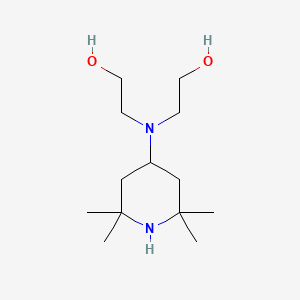
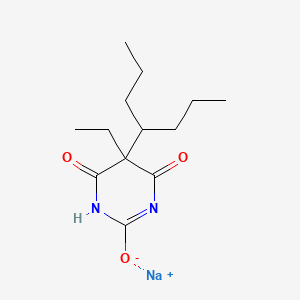
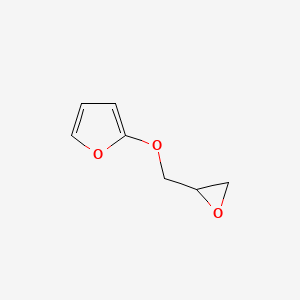
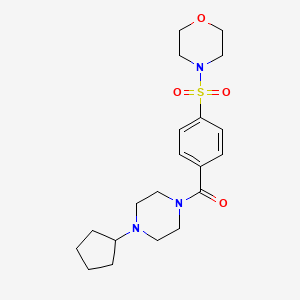

![[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid](/img/structure/B13793436.png)
